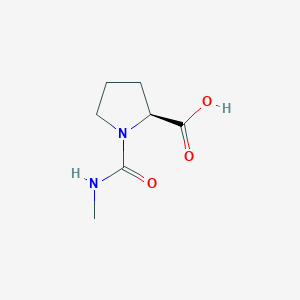

1-(Methylcarbamoyl)-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Methylcarbamoyl)-L-proline is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Research

1-(Methylcarbamoyl)-L-proline has been investigated for its potential in cancer therapy. Research indicates that proline metabolism is crucial in cancer cell behavior, particularly in the context of tumor growth and metastasis. For example, the upregulation of proline biosynthesis genes like ALDH18A1 and PYCR1 has been linked to enhanced proliferation and invasiveness in various cancer types, including melanoma and breast cancer .

Case Study:

- Study on L-Proline in Cancer Cells : A study demonstrated that L-proline supplementation alters the metabolic profile of cancer cells, promoting a switch to glycolytic metabolism, which is advantageous for tumor growth .

2. Anti-Chagas Disease Drug Development

Recent studies have targeted L-proline uptake as a novel strategy for developing anti-Chagas disease therapeutics. Inhibitors designed to block proline transporters in Trypanosoma cruzi have shown promise in reducing parasite viability by disrupting their ability to manage oxidative stress and nutrient acquisition .

Data Table: Proline Transport Inhibitors

| Compound Name | Activity Against T. cruzi | Mechanism of Action |

|---|---|---|

| Triazolyl-proline Derivatives | Moderate to High | Inhibition of proline transporter uptake |

| N-Propargyl Methyl Prolinate | High | Disruption of metabolic pathways |

Biochemical Applications

1. Role in Regenerative Medicine

L-proline's role extends into regenerative medicine, where it is involved in extracellular matrix production and cellular differentiation processes. Studies indicate that proline-rich peptides can enhance tissue repair mechanisms, making them valuable in wound healing applications .

Case Study:

- Proline-Rich Peptides in Tissue Repair : Research highlighted that salivary proteins rich in proline can neutralize microbial attacks, potentially reducing the risk of infections during wound healing .

Chemical Synthesis Applications

1. Organic Synthesis

This compound serves as a versatile building block in organic chemistry, particularly in the synthesis of bioactive compounds. It has been utilized in 1,3-dipolar cycloaddition reactions to produce spiro-oxindole derivatives with notable anticancer properties .

Data Table: Synthesis Applications

| Reaction Type | Product Type | Bioactivity |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Spiro-oxindole derivatives | Anticancer, anti-amyloidogenic |

| Oxidation | Various oxidation products | Potential therapeutic agents |

Propriétés

Numéro CAS |

73094-20-9 |

|---|---|

Formule moléculaire |

C7H12N2O3 |

Poids moléculaire |

172.18 |

Nom IUPAC |

(2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)/t5-/m0/s1 |

Clé InChI |

IJRYBMUFAAHYPA-YFKPBYRVSA-N |

SMILES |

CNC(=O)N1CCCC1C(=O)O |

SMILES isomérique |

CNC(=O)N1CCC[C@H]1C(=O)O |

SMILES canonique |

CNC(=O)N1CCCC1C(=O)O |

Séquence |

P |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.